4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione
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Overview
Description
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione is a synthetic organic compound characterized by the presence of two p-chlorophenyl groups, an imino group, and a dithiazolidine-3-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione typically involves the reaction of p-chlorophenyl isothiocyanate with p-chlorophenylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the dithiazolidine-3-thione ring. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as triethylamine or pyridine are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The p-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar p-chlorophenyl group.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar structural features.
Uniqueness
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione is unique due to its dithiazolidine-3-thione ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
23509-92-4 |
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Molecular Formula |
C14H8Cl2N2S3 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(4-chlorophenyl)imino-1,2,4-dithiazolidine-3-thione |
InChI |
InChI=1S/C14H8Cl2N2S3/c15-9-1-5-11(6-2-9)17-13-18(14(19)21-20-13)12-7-3-10(16)4-8-12/h1-8H |
InChI Key |
WPRIVQOKBSMLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2N(C(=S)SS2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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